molecular formula C15H17NO3S B6372693 5-(4-N,N-Dimethylsulfamoylphenyl)-3-methylphenol, 95% CAS No. 1261959-48-1

5-(4-N,N-Dimethylsulfamoylphenyl)-3-methylphenol, 95%

Cat. No. B6372693
CAS RN: 1261959-48-1
M. Wt: 291.4 g/mol
InChI Key: XWQSEPGSWHYXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-N,N-Dimethylsulfamoylphenyl)-3-methylphenol, 95% (5-DMP-3MP-95%) is a synthetic compound with a wide range of applications in scientific research. It is a colorless to slightly yellow crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 190°C. 5-DMP-3MP-95% is an important intermediate in the synthesis of pharmaceuticals, dyes, and other chemicals. 5-DMP-3MP-95% has been extensively studied and is used in a variety of laboratory experiments, including biochemical and physiological studies.

Scientific Research Applications

5-DMP-3MP-95% is used in a variety of scientific research applications. It is a key intermediate in the synthesis of pharmaceuticals, dyes, and other chemicals. It is also used in biochemical and physiological studies, such as the investigation of enzyme kinetics and drug metabolism. 5-DMP-3MP-95% is also used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents and antibiotics.

Mechanism of Action

The mechanism of action of 5-DMP-3MP-95% is not well understood. However, it is believed that the compound acts as a substrate in biochemical reactions, allowing enzymes to catalyze the formation of desired products. Additionally, 5-DMP-3MP-95% may interact with other molecules to form complexes, which can then be used in biochemical and physiological studies.
Biochemical and Physiological Effects
5-DMP-3MP-95% has been shown to have various biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of certain enzymes involved in drug metabolism, as well as to stimulate the production of certain hormones. Additionally, 5-DMP-3MP-95% has been shown to have anti-inflammatory and anti-tumor effects in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-DMP-3MP-95% in laboratory experiments is its high purity. This allows for more accurate results in biochemical and physiological studies. Additionally, the compound is relatively inexpensive and easy to obtain. However, 5-DMP-3MP-95% has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, the compound can be toxic if used in high concentrations.

Future Directions

There are several potential future directions for research involving 5-DMP-3MP-95%. These include further investigation of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to investigate the compound’s ability to form complexes with other molecules and its ability to act as a substrate in biochemical reactions. Additionally, studies could be conducted to investigate the potential toxicity of 5-DMP-3MP-95%, as well as methods to improve its water solubility.

Synthesis Methods

5-DMP-3MP-95% is synthesized by a two-step process. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenol with 3-methylphenol in the presence of an acid catalyst. This reaction produces 5-(4-N,N-dimethylsulfamoylphenyl)-3-methylphenol, 95%. The second step is a purification process to remove any impurities from the reaction mixture.

properties

IUPAC Name

4-(3-hydroxy-5-methylphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-8-13(10-14(17)9-11)12-4-6-15(7-5-12)20(18,19)16(2)3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQSEPGSWHYXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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